molecular formula C8H9BrN2O B8400346 2-Bromo-6-(methylaminomethylcarbonyl)pyridine

2-Bromo-6-(methylaminomethylcarbonyl)pyridine

Cat. No. B8400346
M. Wt: 229.07 g/mol
InChI Key: AXJSJIYMLICEMZ-UHFFFAOYSA-N
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Patent
US07414036B2

Procedure details

To a stirred solution of 2,6-dibromopyridine (3 g, 12.7 mmol) in a mixture of THF (8 mL), ether (16 mL), and hexane (8 mL) was added n-BuLi (7.94 mL, 12.7 mmol, 1.6 M in hexane) drop-by-drop at −78° C. over 5 min. After the mixture was stirred for 5 min, DMF (2.01 mL, 26.3 mmol) was slowly added dropwise to the mixture over 10 min at the same temperature. The reaction mixture was warmed to −50° C. and quenched with MeOH (15 mL). Then, NaBH4 (487 mg, 12.9 mmol) was added at room temperature. After addition of acetone (1.5 mL), the mixture was diluted with EtOAc (300 mL). The whole was washed with water (6 mL×3) and brine (6 mL) and dried over MgSO4. Solvent was evaporated and the residue was purified by column chromatography on silica gel eluted with 20% EtOAc in hexane to give 380 mg (13%) of 2-Bromo-6-(methylaminomethylcarbonyl)pyridine and 1.11 g (46%) of the oil 2-bromo-6-hydroxymethylpyridine. Bromo-6-(methylaminomethylcarbonyl)pyridine: 1H NMR (CDCl3) δ 7.53 (m, 1H, H-4), 7.38 (d, 1H, J=7.9 Hz), 7.28 (d, 1H, J=7.5 Hz), 5.14 (s, 2H, CH2), 2.12 (s,3H, Me); 13C NMR (CDCl3) δ 170.9 (CO), 157.7 (C-6), 142.1 (C-2), 139.5 (C-4), 127.7 (C-3), 120.9 (C-5), 66.4 (CH2), 21.3 (Me). Mass spectrum (ES+): m/e 230 (M++1). 2-bromo-6-hydroxymethylpyridine: 1H NMR (CDCl3) δ 7.56 (t, 1H, J=7.7 Hz), 7.46 (d, 1H, J=7.7 Hz), 7.37 (d, 1H, J=7.7 Hz), 4.85 (s, 2H, CH2); 13C NMR (CDCl3) δ 162.0 (C-6), 141.7 (C-2), 139.6 (C-4), 124.8 (C-3), 119.8 (C-5), 64.6 (CH2).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
7.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.01 mL
Type
reactant
Reaction Step Three
Name
Quantity
487 mg
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[Li]CCCC.C[N:15]([CH:17]=O)[CH3:16].[BH4-].[Na+].C1C[O:24][CH2:23]C1>CCOC(C)=O.CC(C)=O.CCCCCC.CCOCC>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:23]([CH2:17][NH:15][CH3:16])=[O:24])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
8 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
16 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.94 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
2.01 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
487 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with MeOH (15 mL)
WASH
Type
WASH
Details
The whole was washed with water (6 mL×3) and brine (6 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 20% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C(=O)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 13%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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